Caffeic acid Caffeic acid 3,4-dihydroxycinnamic acid appears as yellow prisms or plates (from chloroform or ligroin) or pale yellow granules. Alkaline solutions turn from yellow to orange. (NTP, 1992)
Caffeic acid is a hydroxycinnamic acid that is cinnamic acid in which the phenyl ring is substituted by hydroxy groups at positions 3 and 4. It exists in cis and trans forms; the latter is the more common. It has a role as a plant metabolite, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antioxidant and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxycinnamic acid and a member of catechols.
Caffeic Acid is a natural product found in Salvia miltiorrhiza, Salvia plebeia, and other organisms with data available.
Caffeic Acid is an orally bioavailable, hydroxycinnamic acid derivative and polyphenol, with potential anti-oxidant, anti-inflammatory, and antineoplastic activities. Upon administration, caffeic acid acts as an antioxidant and prevents oxidative stress, thereby preventing DNA damage induced by free radicals. Caffeic acid targets and inhibits the histone demethylase (HDM) oncoprotein gene amplified in squamous cell carcinoma 1 (GASC1; JMJD2C; KDM4C) and inhibits cancer cell proliferation. GASC1, a member of the KDM4 subgroup of Jumonji (Jmj) domain-containing proteins, demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9 and H3K36), and plays a key role in tumor cell development.
Caffeic Acid can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
Caffeic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Black Cohosh (part of); Comfrey Root (part of); Arctium lappa Root (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 331-39-5
VCID: VC21335987
InChI: InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
SMILES: C1=CC(=C(C=C1C=CC(=O)O)O)O
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

Caffeic acid

CAS No.: 331-39-5

VCID: VC21335987

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Caffeic acid - 331-39-5

Description

Caffeic acid, scientifically known as 3-(3,4-dihydroxyphenyl)-2-propenoic acid, is a hydroxycinnamic acid with the molecular formula C9H8O4 and a molecular weight of 180.16 . It is a polyphenol found in various plants, including coffee, where it often occurs in the form of chlorogenic acid . Caffeic acid is structurally characterized by both phenolic and acrylic functional groups, making it a key intermediate in the biosynthesis of lignin, a major component of plant biomass .

Biological and Pharmacological Effects

Caffeic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the activity of NF-κB/IL-6/STAT3 signaling pathways, which are involved in tumor growth and metastasis . Additionally, caffeic acid can modulate intestinal processes by inhibiting COX-2 and reducing the biosynthesis of pro-inflammatory cytokines .

Anticancer Effects

Caffeic acid has demonstrated potent anti-tumor effects by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase 9 (MMP-9), both of which are involved in tumor invasiveness and metastasis . It has also been shown to induce apoptosis in hepatocellular carcinoma cells by disrupting mitochondrial potential .

Antioxidant and Anti-inflammatory Activities

As an antioxidant, caffeic acid can neutralize free radicals and reduce oxidative stress. Its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 . Furthermore, caffeic acid has been found to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in various chronic diseases .

Applications and Uses

Caffeic acid is used in various applications due to its biological activities:

  • Cosmetics: It is applied in skincare products for its antioxidant and UV-absorbing properties, helping to inhibit melanin production and enhance skin whitening .

  • Pharmaceuticals: Its derivatives, such as caffeic acid phenethyl ester (CAPE), have shown promising anti-cancer effects, particularly against hepatocellular carcinoma .

  • Food Industry: As a natural antioxidant, it can be used to preserve food and enhance nutritional value.

Production and Synthesis

Caffeic acid can be synthesized through the Perkin reaction between protocatechuic aldehyde and acetic acid . This method allows for the production of caffeic acid in a controlled environment, which is essential for its use in pharmaceutical and cosmetic applications.

CAS No. 331-39-5
Product Name Caffeic acid
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
Standard InChIKey QAIPRVGONGVQAS-DUXPYHPUSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)O)O)O
SMILES C1=CC(=C(C=C1C=CC(=O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)O)O)O
Colorform Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange.
Melting Point 433 to 437 °F (decomposes) (NTP, 1992)
Decomposes at 223-225 °C (Softens at 194 °C).
225 °C
Physical Description 3,4-dihydroxycinnamic acid appears as yellow prisms or plates (from chloroform or ligroin) or pale yellow granules. Alkaline solutions turn from yellow to orange. (NTP, 1992)
Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline]
Solid
Solubility less than 1 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.
Synonyms 3,4-dihydroxycinnamic acid
caffeic acid
caffeic acid, (E)-isomer
caffeic acid, (Z)-isomer
caffeic acid, monosodium salt
sodium caffeate
Vapor Pressure 0.00000025 [mmHg]
PubChem Compound 689043
Last Modified Aug 15 2023

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